6-Isopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-1-phenyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-10(2)14-9-13(17(21)22)15-11(3)19-20(16(15)18-14)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKCSPSWZWVIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable pyrazolopyridine derivative with an isopropyl group donor in the presence of a base can yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
6-Isopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has shown potential as a lead compound in drug development. Its structural characteristics make it suitable for targeting specific biological pathways associated with diseases such as cancer and inflammation. Preliminary studies indicate that derivatives of this compound can inhibit tumor growth and induce apoptosis in various cancer cell lines, suggesting its utility in anticancer therapies.
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : It has been observed to inhibit the growth of tumors and induce cell death in cancerous cells through mechanisms involving kinase inhibition.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis.
Enzyme Inhibition
The compound is also studied for its ability to inhibit key enzymes involved in cellular signaling pathways related to cancer and inflammation. This inhibition could lead to the development of novel therapeutic agents targeting these pathways.
Case Study 1: Anticancer Properties
A study conducted on the efficacy of pyrazolo[3,4-b]pyridine derivatives revealed that this compound significantly reduced tumor size in xenograft models. The mechanism was attributed to its ability to inhibit specific kinases involved in cell proliferation.
Case Study 2: Anti-inflammatory Activity
In another investigation, the compound demonstrated promising results in reducing inflammation markers in animal models of induced arthritis. The study highlighted its potential as an anti-inflammatory agent that could mitigate symptoms associated with chronic inflammatory diseases.
Mechanism of Action
The mechanism by which 6-Isopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives exhibit diverse biological activities depending on substituent patterns. Key analogs and their properties are summarized below:
Table 1: Structural Analogs and Physicochemical Properties
Key Observations:
- Position 1 (N1 substituent): The phenyl group in the target compound is frequently replaced with fluorophenyl, chlorobenzyl, or ethyl groups. Fluorophenyl substitutions (e.g., 1-(4-fluorophenyl)) enhance metabolic stability and binding affinity to PPAR isoforms .
- Position 6: Isopropyl (iPr) in the target compound is replaced with cyclopropyl, phenyl, or ethyl groups.
- Position 3: Methyl is conserved in most analogs, suggesting its role in maintaining planarity and π-π stacking interactions .
PPAR Activation and Lipid-Lowering Effects
- The target compound and its analogs activate PPARα/γ isoforms, with EC₅₀ values lower than fenofibrate, a benchmark PPAR ligand .
- Target Compound vs. Fenofibrate: In high-fructose-fed rats, the target compound reduced plasma triglycerides with efficacy comparable to fenofibrate (~40–50% reduction) .
- 1-(2-Chlorobenzyl)-6-cyclopropyl Analog: This derivative showed enhanced potency in enzymatic assays, likely due to the electron-withdrawing chloro group improving receptor-ligand interactions .
β-Lactamase Inhibition
Physicochemical and Crystallographic Properties
Biological Activity
6-Isopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS Number 937671-10-8) is a complex organic compound belonging to the pyrazolopyridine family. Its unique structure endows it with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula: C17H17N3O2
Molecular Weight: 295.34 g/mol
IUPAC Name: 3-methyl-1-phenyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
The biological effects of this compound are primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological responses. Although detailed mechanisms are still under investigation, initial studies suggest its potential role in inhibiting certain kinases involved in cancer progression.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies have shown that derivatives of pyrazolo[3,4-b]pyridine compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance:
- Anti-inflammatory Effects : Some studies suggest that similar compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular signaling pathways related to cancer and inflammation.
Case Studies
Several studies have investigated the biological activity of this compound or its analogs:
Comparison with Similar Compounds
In comparison to other pyrazolo[3,4-b]pyridine derivatives, this compound exhibits unique structural features that may influence its biological activity differently:
| Compound | Key Features | Potential Activity |
|---|---|---|
| 1-Isopropyl-6-methyl-pyrazolo[3,4-b]pyridine | Lacks phenyl group | Reduced anticancer activity |
| 1-Phenyl-pyrazolo[3,4-b]pyridine | Lacks isopropyl group | Varies in kinase inhibition |
Q & A
Q. What are the standard synthetic routes for 6-Isopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how can reaction yields be optimized?
The compound is synthesized via condensation of 5-aminopyrazole derivatives with aromatic aldehydes under reflux conditions. Key steps include cyclization facilitated by catalysts (e.g., iodine or copper salts) and solvents like ethanol or acetic acid . Yield optimization involves adjusting stoichiometric ratios, reaction time, and purification via recrystallization or column chromatography.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Structural elucidation requires a combination of:
Q. What in vitro models are appropriate for evaluating the anti-proliferative effects of this compound?
Prostate cancer cell lines (e.g., PC-3 or LNCaP) are commonly used. Protocols include:
- MTT assays to assess cell viability.
- Flow cytometry for apoptosis detection.
- Controls: Untreated cells and reference drugs (e.g., cisplatin) .
Advanced Research Questions
Q. How does the isopropyl group influence pharmacokinetic properties compared to other alkyl substituents?
The isopropyl group enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. Comparative studies with ethyl or cyclopropyl analogs (e.g., via logP measurements or microsomal stability assays) reveal metabolic resistance differences. Substituent bulkiness may also affect binding to cytochrome P450 enzymes .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Contradictions often arise from poor bioavailability or metabolic instability. Solutions include:
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dosing and efficacy.
- Isotopic labeling (e.g., ¹⁴C) for metabolite tracking.
- Prodrug design (e.g., esterification of the carboxylic acid) to enhance absorption .
Q. How can regioselectivity challenges during pyrazolo[3,4-b]pyridine synthesis be addressed?
Regioselectivity is influenced by:
- Electronic directing groups (e.g., electron-withdrawing substituents on the aldehyde).
- Solvent polarity (aprotic solvents favor cyclization).
- Catalyst choice (e.g., Cu(I) salts promote pyrazole-pyridine fusion) .
Q. What computational methods predict binding affinity to kinase targets?
- Molecular docking (AutoDock/Vina) to model interactions with ATP-binding pockets.
- Molecular dynamics simulations (GROMACS) to assess binding stability.
- Free energy perturbation (FEP) calculations for affinity quantification. Experimental validation via kinase inhibition assays (e.g., ADP-Glo™) is critical .
Q. How does solubility affect formulation strategies for preclinical studies?
Poor solubility limits in vivo efficacy. Strategies include:
- Salt formation (e.g., sodium or hydrochloride salts).
- Co-solvent systems (PEG-400/water).
- Nanoformulation (liposomes or micelles). Solubility is assessed via shake-flask or HPLC-based methods .
Q. What are key considerations for SAR studies to optimize kinase inhibition?
Q. How is crystallographic data used to confirm conformation and intermolecular interactions?
X-ray diffraction reveals bond lengths, angles, and packing motifs. For example:
- The fused pyrazole-pyridine system adopts planar geometry, with hydrogen bonds between -COOH and adjacent pyridine nitrogen.
- Discrepancies from computational models (e.g., DFT) guide refinement of force fields .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
